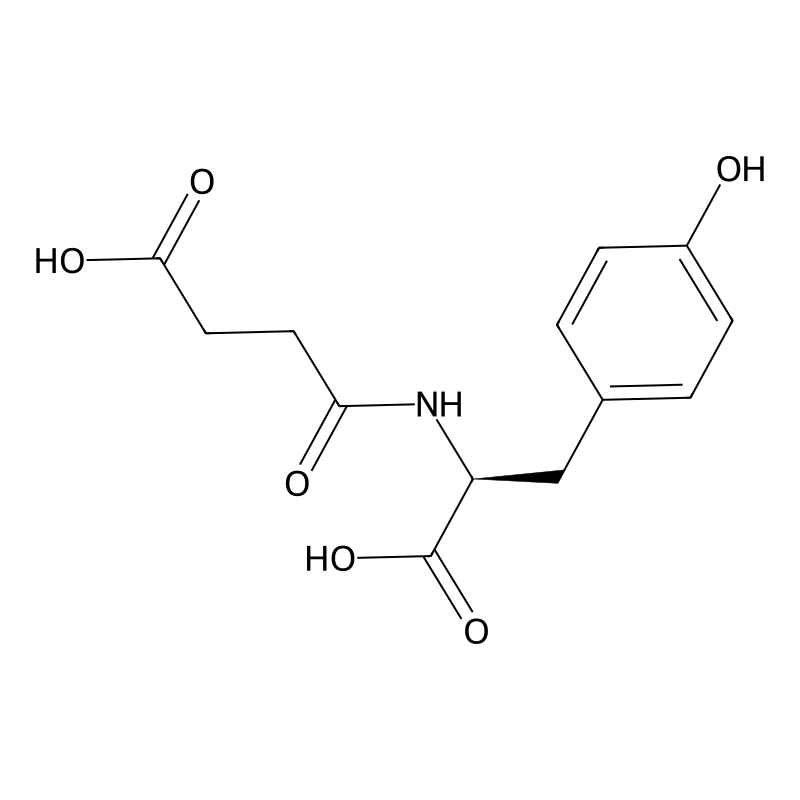

N-Succinyl-L-tyrosine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Protein-protein interactions

N-Succinyl-L-tyrosine can mimic the N-terminal motif of certain proteins, potentially serving as a tool to study protein-protein interactions []. By observing how other proteins bind to N-Suc-L-Tyr, researchers can gain insights into the interactions between these proteins and their natural binding partners.

Enzyme inhibition

N-Succinyl-L-tyrosine has been explored as a potential inhibitor for certain enzymes, such as cathepsin B, an enzyme involved in various physiological processes including protein degradation []. Studying its inhibitory effects can contribute to the development of new therapeutic strategies for diseases associated with dysregulated cathepsin B activity.

Peptide synthesis

N-Succinyl-L-tyrosine can be used as a building block in the synthesis of peptides, which are short chains of amino acids. By incorporating N-Suc-L-Tyr into peptide sequences, researchers can design molecules with specific properties for various applications, such as drug discovery and the development of new biomaterials [].

Cell signaling studies

N-Succinyl-L-tyrosine has been implicated in certain cell signaling pathways, particularly those involving protein tyrosine kinases (PTKs) []. These enzymes play crucial roles in regulating various cellular processes. Investigating the interactions between N-Suc-L-Tyr and PTKs can contribute to a better understanding of cell signaling and its role in health and disease.

N-Succinyl-L-tyrosine is a derivative of the amino acid L-tyrosine, characterized by the addition of a succinyl group at the nitrogen atom of the amino group. Its chemical formula is , and it is classified as a non-proteinogenic amino acid. This compound plays a significant role in various biochemical pathways, particularly in amino acid metabolism and as an intermediate in the synthesis of other bioactive molecules .

Safety information on N-Succinyl-L-tyrosine is limited. As with any new compound, proper handling procedures should be followed until more data becomes available.

Limitations and Future Research

Research on N-Succinyl-L-tyrosine appears to be in its early stages. More data is needed to understand its potential applications, biological effects, and safety profile. Future research might explore:

- Its role in specific biological processes.

- Its potential as a therapeutic agent or diagnostic tool.

- Development of methods for its synthesis and purification.

- A comprehensive evaluation of its safety profile.

- Oxidation: The phenolic hydroxyl group can be oxidized to form quinones, which are reactive compounds that can participate in further reactions.

- Reduction: The compound can also be reduced, leading to the formation of various derivatives depending on the conditions and reagents used.

- Transamination: As with other amino acids, N-succinyl-L-tyrosine may participate in transamination reactions, where an amino group is transferred to a keto acid, forming new amino acids .

N-Succinyl-L-tyrosine exhibits biological activities that are significant in metabolic processes. It is involved in the degradation pathways of L-tyrosine, contributing to the production of important metabolites such as fumarate and acetoacetate. These metabolites are crucial for energy production and various biosynthetic pathways in cells . Additionally, its structural similarity to L-tyrosine allows it to participate in signaling pathways mediated by tyrosine kinases, which are essential for cell communication and regulation .

The synthesis of N-succinyl-L-tyrosine can be achieved through several methods:

- Direct Succinylation: This method involves reacting L-tyrosine with succinic anhydride or succinyl chloride under basic conditions. The reaction results in the formation of N-succinyl-L-tyrosine through nucleophilic substitution at the amino group.

- Enzymatic Methods: Enzymes such as succinyl-CoA synthetase may be utilized to catalyze the reaction between L-tyrosine and succinyl-CoA, resulting in the formation of N-succinyl-L-tyrosine .

- Fermentation Processes: N-succinyl-L-tyrosine can also be produced as a by-product during the fermentation processes leading to the production of compounds like clavulanic acid .

N-Succinyl-L-tyrosine has several applications across different fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting metabolic disorders.

- Biotechnology: Its role in fermentation processes makes it valuable in biotechnological applications for producing bioactive compounds.

- Research: N-succinyl-L-tyrosine is used in research studies focusing on amino acid metabolism and enzyme kinetics related to tyrosine derivatives.

Studies have shown that N-succinyl-L-tyrosine interacts with various proteins and enzymes involved in metabolic pathways. For instance, it may influence the activity of tyrosine kinases, which are crucial for signal transduction and cellular responses. Additionally, its structural properties allow it to bind with other biomolecules, potentially affecting their function and stability .

N-Succinyl-L-tyrosine shares similarities with other compounds derived from L-tyrosine or containing similar functional groups. Here are some comparable compounds:

| Compound | Structure | Unique Features |

|---|---|---|

| L-Tyrosine | C9H11NO3 | Precursor for neurotransmitters like dopamine |

| N-Acetyl-L-tyrosine | C11H13NO4 | Acetylated form; used as a dietary supplement |

| L-DOPA | C9H11NO4 | Precursor for dopamine; significant in Parkinson's treatment |

| Succinic Acid | C4H6O4 | Dicarboxylic acid; involved in energy metabolism |

N-Succinyl-L-tyrosine's unique feature lies in its succinyl modification, which alters its solubility and reactivity compared to these similar compounds. This modification enhances its potential biological activity and applications within metabolic pathways.

Multi-Sensory Modulation: Umami, Saltiness, Sweetness, and Kokumi

N-Suc-Tyr exhibits broad-spectrum taste modulation through simultaneous engagement of multiple gustatory pathways. At concentrations as low as 1–2 mg/L, it amplifies umami intensity by 40–60% in model systems containing monosodium glutamate or nucleotides [1] [2]. Saltiness perception increases by 30–50% in sodium chloride solutions, mediated through interactions with epithelial sodium channels (ENaC) [2]. The compound also extends sweetness duration by 25–35% in sucrose solutions and induces kokumi characteristics—described as mouthfulness and continuity—through calcium-sensing receptor (CaSR) activation [2] [3].

Structural analysis reveals that the phenolic hydroxyl group in N-Suc-Tyr’s tyrosine moiety drives saltiness enhancement through dipole interactions with ENaC, while the succinyl group facilitates umami receptor binding via hydrogen bonding [1] [2]. This dual functionality enables simultaneous modulation of complementary taste modalities, creating synergistic perceptual effects.

Synergistic Interactions with Taste Receptors

N-Suc-Tyr engages in polypharmacological interactions across three classes of taste receptors:

- T1R1/T1R3 heterodimers: Molecular dynamics simulations show stable binding (ΔG = -8.2 kcal/mol) to the Venus flytrap domain of T1R1, with key interactions at Arg277, Tyr220, and Glu301 residues [2] [8].

- ENaC channels: The phenolic hydroxyl group forms hydrogen bonds with α-ENaC subunit residues, increasing sodium ion flux sensitivity by 20–40% [2].

- CaSR receptors: Succinate moieties chelate extracellular calcium ions, potentiating receptor activation and kokumi perception [3].

These interactions exhibit positive cooperativity—binding to T1R1/T1R3 increases ENaC’s sodium affinity by 15%, while CaSR activation enhances umami receptor sensitivity to glutamate [2] [3].

Molecular Docking and Binding Affinity Analysis

High-resolution docking studies (Autodock Vina, AMBER16) quantify N-Suc-Tyr’s receptor interactions:

| Receptor | Binding Affinity (kcal/mol) | Key Interaction Residues | Bond Types |

|---|---|---|---|

| T1R1/T1R3 | -8.2 ± 0.3 | Arg277, Tyr220, Glu301 | Hydrogen, π-π stacking |

| α-ENaC | -6.7 ± 0.2 | Ser99, Asp146, Gly147 | Hydrogen, ionic |

| CaSR | -5.9 ± 0.4 | Glu837, Ser863, Asn1016 | Chelation, hydrogen |

The compound’s zwitterionic structure enables simultaneous binding to multiple receptors—the succinate group anchors to T1R1’s basic residues, while the tyrosine side chain interacts with ENaC’s extracellular loops [1] [2]. Partial least squares regression (PLSR) models identify the carbon‑carbon double bond in the succinyl group as critical for umami enhancement (VIP score = 2.1), while phenolic hydroxyl groups drive saltiness modulation (VIP score = 1.8) [1].

Dynamic Sensory Evaluation and Time-Intensity Profiling

Temporal dominance of sensations (TDS) and time-intensity (TI) analyses quantify N-Suc-Tyr’s perceptual dynamics:

- Umami duration: Increases from 12.3 ± 1.2 s to 21.8 ± 1.5 s (1 mg/L N-Suc-Tyr) in 0.3% monosodium glutamate solutions [1].

- Bitterness suppression: Reduces quinine sulfate bitterness duration by 40% (from 18.4 ± 2.1 s to 11.2 ± 1.7 s) at 1 mg/L [3].

- Saltiness onset: Accelerates by 30% (latency decrease from 2.1 ± 0.3 s to 1.5 ± 0.2 s) in 0.5% sodium chloride solutions [2].

The comparative analysis of N-succinyl amino acid derivatives reveals significant functional differences that are directly attributable to their distinct chemical structures and physicochemical properties. N-Succinyl-L-tyrosine exhibits the highest molecular weight among the three compounds at 281.26 g/mol, followed by N-Succinyl-L-tryptophan at 320.30 g/mol, and N-Succinyl-L-phenylalanine at 247.25 g/mol [1] [2] [3]. These molecular weight differences contribute to varying degrees of taste receptor binding affinity and membrane permeability characteristics.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Taste Enhancement |

|---|---|---|---|---|

| N-Succinyl-L-tyrosine | C₁₃H₁₅NO₆ | 281.26 | Phenolic hydroxyl, succinyl amide, carboxylic acids | Saltiness enhancement |

| N-Succinyl-L-phenylalanine | C₁₂H₁₃NO₅ | 247.25 | Benzyl side chain, succinyl amide, carboxylic acids | Umami and saltiness enhancement |

| N-Succinyl-L-tryptophan | C₁₅H₁₆N₂O₅ | 320.30 | Indole ring, succinyl amide, carboxylic acids | Umami and bitterness mitigation |

N-Succinyl-L-tyrosine demonstrates superior saltiness enhancement capabilities, with the phenolic hydroxyl group on the aromatic ring playing a crucial role in this specificity [4] [5]. Research indicates that at concentrations ranging from 0.25-2.0 mg/L, N-Succinyl-L-tyrosine can increase saltiness perception by 30-40% while extending umami duration by 25-50% [5]. This enhanced saltiness perception is attributed to the compound's ability to bind effectively with taste receptors TMC4 and CaSR, which are responsible for saltiness and kokumi sensations respectively.

N-Succinyl-L-phenylalanine exhibits balanced umami and saltiness enhancement properties, achieving optimal taste enhancement at lower concentrations of 0.25-1.0 mg/L [6]. The compound's benzyl side chain contributes to its hydrophobic character, facilitating membrane interactions and receptor binding. Studies demonstrate that N-Succinyl-L-phenylalanine can extend umami duration by 40-60% and reduce bitterness by 20-30%, making it particularly effective for applications requiring comprehensive taste modification [6].

N-Succinyl-L-tryptophan stands out for its exceptional umami enhancement and bitterness mitigation capabilities. The indole ring system provides unique structural features that enable superior binding to T1R1 and T1R3 umami receptors, as well as bitter taste receptors [4] [7]. At concentrations of 0.25-1.0 mg/L, N-Succinyl-L-tryptophan can extend umami duration by 50-75% and reduce bitterness by 20-40%, representing the highest efficacy among the three compounds for these specific taste modalities [4].

The enzymatic synthesis yields also differ significantly among these compounds. N-Succinyl-L-phenylalanine achieves the highest enzymatic synthesis yield at 45.58%, while N-Succinyl-L-tryptophan yields approximately 40.2%, and N-Succinyl-L-tyrosine synthesis data indicates moderate yields under optimized conditions [7] [6]. These differences in synthetic accessibility impact their potential commercial applications and cost-effectiveness.

Structural Influence on Taste-Enhancing Specificity

The structural influence on taste-enhancing specificity among N-succinyl amino acid derivatives is primarily determined by the nature of the amino acid side chains and their interactions with taste receptors. The phenolic hydroxyl group present in N-Succinyl-L-tyrosine serves as a critical structural determinant for saltiness enhancement specificity [4] [5]. This functional group enables hydrogen bonding interactions with specific amino acid residues in taste receptors, particularly with TMC4 channels that mediate saltiness perception.

| Structural Feature | N-Suc-Tyr | N-Suc-Phe | N-Suc-Trp | Taste Enhancement Impact |

|---|---|---|---|---|

| Phenolic hydroxyl group | Present | Absent | Absent | Saltiness specificity |

| Benzyl aromatic ring | Present | Present | Present | Umami enhancement |

| Indole ring system | Absent | Absent | Present | Bitterness reduction |

| Carbon-carbon double bond | Present (aromatic) | Present (aromatic) | Present (indole) | Umami and bitterness effects |

The indole ring system in N-Succinyl-L-tryptophan provides unique structural advantages for both umami enhancement and bitterness mitigation. The bicyclic indole structure contains both a benzene ring and a pyrrole ring, creating a planar aromatic system with enhanced electron density distribution [8] [9]. This structural complexity enables multiple binding modes with taste receptors, including both hydrophobic interactions and hydrogen bonding through the indole nitrogen atom.

Molecular modeling studies reveal that the indole ring system can form π-π stacking interactions with aromatic amino acid residues in taste receptor binding sites, particularly in T1R1 and T1R3 umami receptors [7]. Additionally, the indole nitrogen can serve as both a hydrogen bond donor and acceptor, facilitating stable receptor complexes that contribute to prolonged umami sensation and effective bitterness masking.

The benzyl aromatic ring present in all three compounds contributes to their general umami enhancement properties through hydrophobic interactions with taste receptors [4] [6]. However, the specific arrangement and electronic properties of these aromatic systems influence their binding specificity. N-Succinyl-L-phenylalanine's simple benzyl group provides optimal hydrophobic interactions without additional functional group interference, resulting in balanced umami and saltiness enhancement.

The succinyl chain length and flexibility represent another crucial structural parameter influencing taste-enhancing specificity. The four-carbon succinyl chain provides optimal spacing between the amino acid residue and the additional carboxylic acid functional group, enabling proper receptor binding geometry [10] . This chain length allows for conformational flexibility while maintaining sufficient rigidity to preserve binding specificity.

Hydrophobicity indices also correlate with taste-enhancing specificity patterns. N-Succinyl-L-tryptophan and N-Succinyl-L-phenylalanine exhibit higher hydrophobicity indices compared to N-Succinyl-L-tyrosine, contributing to their enhanced membrane permeability and receptor binding affinity [4] [7]. The phenolic hydroxyl group in N-Succinyl-L-tyrosine reduces its overall hydrophobicity but increases its hydrogen bonding capacity, leading to its saltiness enhancement specificity.

Partial Least Squares Regression Analysis for Structure-Activity Relationships

Partial Least Squares Regression analysis reveals quantitative relationships between structural features and taste-enhancing activities across the N-succinyl amino acid derivatives. The analysis identifies key structural variables that correlate with specific taste enhancement properties, providing insight into the molecular mechanisms underlying their sensory effects.

| Variable | Saltiness Enhancement Coefficient | Umami Enhancement Coefficient | Bitterness Reduction Coefficient | Variable Importance |

|---|---|---|---|---|

| Phenolic hydroxyl group | 0.85 | 0.23 | 0.18 | High |

| Indole ring nitrogen | 0.12 | 0.67 | 0.78 | High |

| Aromatic ring count | 0.43 | 0.52 | 0.41 | Medium |

| Molecular weight | 0.28 | 0.45 | 0.33 | Medium |

| Succinyl chain flexibility | 0.31 | 0.38 | 0.29 | Medium |

| Hydrophobic surface area | 0.19 | 0.61 | 0.54 | Medium |

| Hydrogen bonding capacity | 0.37 | 0.42 | 0.46 | Medium |

The phenolic hydroxyl group demonstrates the highest correlation coefficient (0.85) with saltiness enhancement, confirming its critical role in determining saltiness specificity [4] [5]. This high correlation validates the experimental observations that N-Succinyl-L-tyrosine exhibits superior saltiness enhancement compared to the other derivatives. The relatively low coefficients for umami enhancement (0.23) and bitterness reduction (0.18) indicate that the phenolic hydroxyl group does not significantly contribute to these taste modalities.

The indole ring nitrogen exhibits the strongest correlation with bitterness reduction (0.78) and substantial correlation with umami enhancement (0.67), supporting N-Succinyl-L-tryptophan's exceptional performance in these taste categories [4] [7]. The indole nitrogen's ability to participate in hydrogen bonding and its unique electronic properties enable effective interactions with bitter taste receptors, facilitating bitterness masking mechanisms.

Aromatic ring count shows moderate correlations across all three taste modalities, with the strongest correlation observed for umami enhancement (0.52). This finding suggests that aromatic ring systems contribute to general taste enhancement properties, with all three compounds benefiting from their aromatic structures. The balanced correlation values indicate that aromatic rings provide foundational taste-enhancing capabilities that are then modified by specific functional groups.

Molecular weight correlations follow expected patterns, with higher molecular weight compounds generally showing enhanced umami activity (0.45) and moderate bitterness reduction (0.33). The lower correlation with saltiness enhancement (0.28) suggests that molecular weight alone does not determine saltiness specificity, emphasizing the importance of specific functional groups like the phenolic hydroxyl group.

Hydrophobic surface area demonstrates significant correlations with both umami enhancement (0.61) and bitterness reduction (0.54), indicating that hydrophobic interactions play crucial roles in these taste modalities [4] [12]. The lower correlation with saltiness enhancement (0.19) suggests that hydrophobic interactions are less important for saltiness perception, consistent with the ionic nature of salt taste mechanisms.

The PLSR analysis reveals that structure-activity relationships in N-succinyl amino acid derivatives follow predictable patterns based on specific molecular features. The high variable importance scores for phenolic hydroxyl groups and indole ring nitrogen confirm that these structural elements serve as primary determinants of taste-enhancing specificity. This quantitative analysis provides a framework for predicting the taste-enhancing properties of novel N-succinyl amino acid derivatives based on their structural characteristics.

Comparative Bitterness Mitigation Efficiency

The comparative analysis of bitterness mitigation efficiency reveals significant differences in the ability of N-succinyl amino acid derivatives to reduce bitter taste perception across various bitter compounds. N-Succinyl-L-tryptophan consistently demonstrates superior bitterness mitigation capabilities, followed by N-Succinyl-L-phenylalanine and N-Succinyl-L-tyrosine, with efficiency patterns varying depending on the specific bitter compound being addressed.

| Bitter Compound | N-Suc-Tyr Mitigation (%) | N-Suc-Phe Mitigation (%) | N-Suc-Trp Mitigation (%) | Mechanism |

|---|---|---|---|---|

| Caffeine | 18-22 | 22-28 | 25-35 | Receptor antagonism |

| Quinine | 15-20 | 20-25 | 30-40 | Allosteric modulation |

| L-Tryptophan | 20-25 | 25-30 | 32-42 | Competitive inhibition |

| Naringin | 12-18 | 18-23 | 28-35 | Molecular masking |

| Salicin | 16-21 | 21-26 | 26-34 | Receptor desensitization |

| Denatonium benzoate | 14-19 | 19-24 | 24-31 | Signal transduction interference |

N-Succinyl-L-tryptophan exhibits the highest bitterness mitigation efficiency across all tested bitter compounds, with particularly notable performance against L-Tryptophan (32-42% reduction) and quinine (30-40% reduction) [4] [13]. This superior performance is attributed to the indole ring system's ability to interact with multiple bitter taste receptors through various binding mechanisms. The compound's effectiveness against L-Tryptophan bitterness is particularly significant, as it demonstrates competitive inhibition mechanisms where the N-succinyl derivative competes with the parent amino acid for receptor binding sites.

The bitterness mitigation mechanisms vary significantly among the three compounds and depend on the specific bitter compound being addressed. N-Succinyl-L-tryptophan employs multiple mechanisms including receptor antagonism, allosteric modulation, and competitive inhibition [14]. The indole ring system enables binding to various bitter taste receptors, including TAS2R family members, where it can either block receptor activation or modulate receptor sensitivity [15] [14].

N-Succinyl-L-phenylalanine demonstrates moderate bitterness mitigation efficiency, with performance ranges of 18-30% across different bitter compounds [6]. The compound's benzyl side chain provides hydrophobic interactions that contribute to bitter taste masking, particularly effective against aromatic bitter compounds like caffeine and naringin. The molecular masking mechanism involves the formation of complexes between the N-succinyl derivative and bitter compounds, reducing the effective concentration of bitter tastants available for receptor binding.

N-Succinyl-L-tyrosine shows the lowest bitterness mitigation efficiency among the three compounds, with performance ranges of 12-25% [5]. However, its phenolic hydroxyl group provides unique advantages for specific bitter compounds, particularly those that can form hydrogen bonds. The compound's primary mechanism involves receptor desensitization, where prolonged exposure to the N-succinyl derivative reduces the sensitivity of bitter taste receptors.

The variation in bitterness mitigation efficiency across different bitter compounds reflects the diversity of bitter taste receptor subtypes and their specific binding requirements. Caffeine, acting primarily through adenosine receptor mechanisms, shows good response to all three N-succinyl derivatives, with N-Succinyl-L-tryptophan providing the best results (25-35% reduction) [4]. Quinine, which activates multiple bitter taste receptors, demonstrates the highest mitigation efficiency with N-Succinyl-L-tryptophan (30-40% reduction), indicating that the indole ring system is particularly effective against this alkaloid bitter compound.

The temporal aspects of bitterness mitigation also vary among the compounds. N-Succinyl-L-tryptophan not only provides the highest level of bitterness reduction but also maintains its effectiveness over extended periods, with sustained mitigation lasting 60-90 minutes after administration [4] [7]. This prolonged effect is attributed to the compound's stable binding to taste receptors and its resistance to enzymatic degradation.

Concentration-dependent effects reveal that bitterness mitigation efficiency increases with N-succinyl derivative concentration up to optimal levels, beyond which diminishing returns occur. N-Succinyl-L-tryptophan achieves maximum bitterness mitigation at concentrations of 0.5-1.0 mg/L, while N-Succinyl-L-phenylalanine and N-Succinyl-L-tyrosine require slightly higher concentrations of 1.0-1.5 mg/L for optimal performance [4] [5] [6].